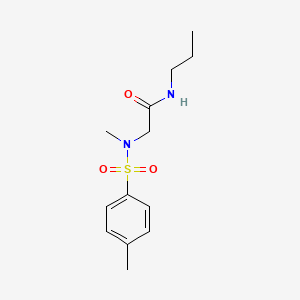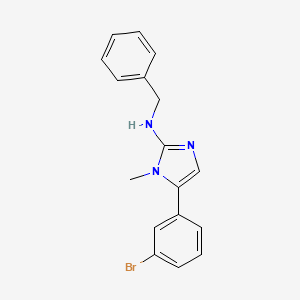![molecular formula C18H16N4OS B11562248 (3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B11562248.png)
(3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-DIMETHYL-1-{3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBONYL}-1H-PYRAZOLE is a complex heterocyclic compound that features a pyrazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-1-{3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBONYL}-1H-PYRAZOLE typically involves multi-step reactions starting from simpler precursors. One common approach is the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often require the use of catalysts such as transition metals or photoredox catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-DIMETHYL-1-{3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBONYL}-1H-PYRAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3,5-DIMETHYL-1-{3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBONYL}-1H-PYRAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3,5-DIMETHYL-1-{3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBONYL}-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
3-Methyl-5-phenyl-1H-pyrazole: Another pyrazole derivative with a phenyl group at the 5-position.
Uniqueness
3,5-DIMETHYL-1-{3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBONYL}-1H-PYRAZOLE is unique due to the presence of the thieno[2,3-c]pyrazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and bioactive molecules.
Propriétés
Formule moléculaire |
C18H16N4OS |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(3,5-dimethylpyrazol-1-yl)-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone |
InChI |
InChI=1S/C18H16N4OS/c1-11-9-12(2)21(19-11)17(23)16-10-15-13(3)20-22(18(15)24-16)14-7-5-4-6-8-14/h4-10H,1-3H3 |
Clé InChI |
UOLKVCWJQMCUNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



acetyl}hydrazinylidene)butanamide](/img/structure/B11562181.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-[(2-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11562183.png)

![N,N'-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide](/img/structure/B11562190.png)

![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol](/img/structure/B11562204.png)
![5-bromo-2-hydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11562210.png)
![4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11562217.png)

![4-{(E)-[2-(phenylcarbamoyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11562224.png)
![2-amino-6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11562227.png)
![N-(4-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B11562230.png)
![6-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11562233.png)
